molecular formula C29H31NO7 B11209076 Methyl 4-((2-(2-ethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((2-(2-ethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11209076
M. Wt: 505.6 g/mol
InChI Key: YGXBOPBVCWKUDO-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2-ethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to a tetrahydroisoquinoline moiety, which is further substituted with ethoxy and methoxy groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(2-ethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring. Subsequent steps involve the introduction of ethoxy and methoxy groups through nucleophilic substitution reactions. The final step includes esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(2-ethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-((2-(2-ethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may be used to study its effects on various biological systems, including its potential as a pharmacological agent.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development and medicinal chemistry studies.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(2-ethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets involved. The exact pathways and molecular targets may vary, but the compound’s structure suggests potential interactions with proteins involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Methyl 4-((2-(2-ethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and a tetrahydroisoquinoline core. This makes it a versatile compound with diverse applications in scientific research and industry.

Properties

Molecular Formula

C29H31NO7

Molecular Weight

505.6 g/mol

IUPAC Name

methyl 4-[[2-(2-ethoxybenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C29H31NO7/c1-5-36-25-9-7-6-8-22(25)28(31)30-15-14-20-16-26(33-2)27(34-3)17-23(20)24(30)18-37-21-12-10-19(11-13-21)29(32)35-4/h6-13,16-17,24H,5,14-15,18H2,1-4H3

InChI Key

YGXBOPBVCWKUDO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC

Origin of Product

United States

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